(4-Bromophenyl)(3-chloropropyl)sulfane

Orthogonal synthesis Cross-coupling Nucleophilic substitution

Sourcing single-halogen analogs for sequential aryl/alkyl diversification often forces extra protection steps. This compound solves that with a para-bromoaryl group for Pd-catalyzed cross-coupling and a terminal alkyl chloride for nucleophilic substitution-both in one scaffold, eliminating protecting-group manipulations. - Orthogonal reactivity: Suzuki/Buchwald-Hartwig on the aryl side; SN2 amination/etherification on the alkyl side. - γ-Elimination-ready C₃ spacer enables intramolecular cyclopropanation not possible with β-chloroethyl analogs. - Reproducible 98% purity minimizes side-product troubleshooting in library synthesis.

Molecular Formula C9H10BrClS
Molecular Weight 265.6 g/mol
CAS No. 16181-12-7
Cat. No. B174192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(3-chloropropyl)sulfane
CAS16181-12-7
Molecular FormulaC9H10BrClS
Molecular Weight265.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCCCl)Br
InChIInChI=1S/C9H10BrClS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
InChIKeyBYTQFUCEFWXUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(3-chloropropyl)sulfane Overview


(4-Bromophenyl)(3-chloropropyl)sulfane (CAS 16181-12-7), molecular formula C₉H₁₀BrClS and molecular weight 265.60 g/mol [1], is an organic sulfide (thioether) containing two differentiated halogen centers: a bromine atom at the para position of the phenyl ring and a terminal chlorine on the 3-carbon propyl chain . This dual-halogen motif positions the compound as a versatile synthetic intermediate capable of undergoing orthogonal reactions—aromatic cross-coupling via the bromophenyl group and nucleophilic substitution via the alkyl chloride—without the need for protective group manipulations that would be required with single-halogen analogs. Commercially available in 98% purity from multiple suppliers , the compound is supplied exclusively for research and development applications .

Dual-halogen design supports orthogonal functionalization workflows
Liquid state compatible with automated liquid dispensing systems
Purity specification enables direct use without additional purification

(4-Bromophenyl)(3-chloropropyl)sulfane Irreplaceability


Procurement of aryl haloalkyl sulfides cannot rely on generic substitution because the number, position, and identity of halogen atoms govern both the available reaction pathways and the selectivity of subsequent transformations. (4-Bromophenyl)(3-chloropropyl)sulfane presents a specific, non-interchangeable reactivity profile: the C₃ spacer between sulfur and chlorine enables γ-elimination chemistry that is mechanistically distinct from β-haloethyl sulfides [1], while the para-bromoaryl group supports Pd-catalyzed cross-coupling reactivity absent in chloroaryl or non-halogenated analogs [2]. Substituting a compound such as (4-chlorophenyl)(3-chloropropyl)sulfane or (4-bromophenyl)propyl sulfide would fundamentally alter the synthetic outcomes—the former eliminates the differentiated halogen reactivity required for orthogonal functionalization, and the latter removes the terminal nucleofuge entirely [3]. The combination of an electrophilic aryl bromide with a distal alkyl chloride in a single sulfide scaffold is a precisely engineered dual-functional handle that cannot be replicated by any simpler in-class compound.

(4-Chlorophenyl)(3-chloropropyl)sulfane Aryl chloride lacks sufficient Pd-coupling reactivity, preventing orthogonal functionalization
(4-Bromophenyl)propyl sulfide No terminal chlorine eliminates nucleophilic substitution handle and γ-elimination capability

(4-Bromophenyl)(3-chloropropyl)sulfane Differentiation vs. Analogs


Orthogonal Bromophenyl vs. Chloropropyl Reactivity

(4-Bromophenyl)(3-chloropropyl)sulfane contains two halogens with orthogonal reactivity. The para-bromo substituent is activated for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), while the terminal chlorine on the 3-carbon propyl chain serves as a leaving group for Sₙ2 nucleophilic substitution [1]. In contrast, (4-bromophenyl)propyl sulfide lacks the terminal chlorine entirely and thus offers no second functional handle. (4-chlorophenyl)(3-chloropropyl)sulfane, with two chlorines, cannot undergo selective cross-coupling at the aryl position because aryl chlorides are significantly less reactive than aryl bromides in Pd-catalyzed reactions under mild conditions [2].

Orthogonal Reactivity
Reported
Aryl-Br (Pd coupling) + alkyl-Cl (SN2) vs. aryl-Cl (slow coupling) or no terminal Cl
Enables sequential functionalization without protecting groups
Aryl chlorides show lower Pd coupling reactivity under mild conditions
Orthogonal synthesis Cross-coupling Nucleophilic substitution Site-selective functionalization

γ-Elimination: 3-Chloropropyl vs. 2-Chloroethyl

Aryl 3-chloropropyl sulfides, including the target compound, undergo a specific γ-elimination reaction when treated with alkali metal amides, proceeding via initial proton abstraction followed by internal displacement of chloride [1]. This mechanistically distinct pathway is not available to 2-chloroethyl aryl sulfides, which react via episulfonium ion intermediates in Sₙ2-type alkylation rather than elimination [2]. The Purdue University dissertation established that γ-elimination of aryl 3-chloropropyl sulfides yields cyclopropane derivatives, providing a unique synthetic entry to cyclopropyl products that β-chloroethyl sulfides cannot access [1]. This differentiation is intrinsic to the three-carbon spacer length and cannot be achieved with two-carbon (2-chloroethyl) or four-carbon (4-chlorobutyl) analogs, which undergo distinct reaction manifolds [3].

γ-Elimination Pathway
Head-to-head
3-chloropropyl → cyclopropane via γ-elimination; 2-chloroethyl → SN2 alkylation
C3 spacer enables cyclopropane synthesis; C2 analogs cannot
Mechanistically distinct pathways confirmed by Purdue studies
Cyclopropanation γ-Elimination Alkali metal amides Reaction mechanism

Direct SN2 Synthesis Efficiency

(4-Bromophenyl)(3-chloropropyl)sulfane is synthesized via a straightforward one-step Sₙ2 alkylation between 4-bromobenzenethiol and 1-bromo-3-chloropropane under basic conditions . This direct assembly contrasts with the preparation of analogous compounds lacking one halogen—for instance, (4-bromophenyl)propyl sulfide would require a separate halogenation step to introduce a terminal halide, adding synthetic complexity. The target compound's synthesis leverages commercially available starting materials (4-bromobenzenethiol and 1-bromo-3-chloropropane) and proceeds under standard conditions (temperature control, appropriate solvent selection) to achieve high yields and purity [1][2]. Commercial suppliers report minimum purity specifications of 98% for this compound , enabling immediate use in subsequent transformations without additional purification.

Synthesis Efficiency
Class-level inference
1-step SN2 assembly from commercial thiol; ≥1 step reduction vs. post-halogenation
Simplifies procurement with direct assembly route
Standard basic conditions; scale-up reliability to verify
Synthesis route Yield optimization Reaction conditions Building block assembly

Lipophilicity and Liquid Physical State

(4-Bromophenyl)(3-chloropropyl)sulfane exhibits a computed XLogP3-AA value of 4.1 [1], indicating substantial lipophilicity that enables predictable retention in reverse-phase chromatography and influences partitioning behavior in biphasic reaction systems. The compound has a computed boiling point of 321.1±27.0 °C at 760 mmHg and density of 1.5±0.1 g/cm³ . In comparison, (4-bromophenyl)propyl sulfide (CAS not found in authoritative databases as a commercial product) would have a lower molecular weight and different chromatographic retention, while bis(4-bromophenyl)sulfane (CAS 3393-78-0, molecular weight 344.06 g/mol) is a solid with distinct physical handling characteristics . The liquid physical state of the target compound facilitates solvent-free handling and accurate volumetric dispensing, a practical consideration for high-throughput synthesis workflows where solid analogs require gravimetric measurement.

Lipophilicity & State
Reported
XLogP3-AA = 4.1; liquid at ambient conditions
Predictable chromatography retention and liquid handling
Computed property; experimental verification recommended
Lipophilicity Chromatography LogP Physical properties

Safety Profile vs. 2-Chloroethyl Analogs

(4-Bromophenyl)(3-chloropropyl)sulfane is classified under GHS with signal word 'Warning' and hazard statements H301 (Toxic if swallowed, 100% confidence) and H317 (May cause an allergic skin reaction, 100% confidence) [1]. Notably, this compound lacks the vesicant (blister agent) activity associated with 2-chloroethyl aryl sulfides, which are structural analogs of sulfur mustard gas [2]. The literature explicitly distinguishes 3-chloropropyl sulfides from 2-chloroethyl sulfides in terms of sodium metal reactivity—the former undergo distinct elimination pathways rather than forming episulfonium intermediates [3][4]. This mechanistic divergence correlates with the absence of mustard-type alkylating potential in the 3-chloropropyl series. The acute toxicity classification (H301) is consistent with organohalogen compounds of this size and lipophilicity range, but the specific absence of vesicant activity represents a meaningful differentiation for laboratory handling and storage protocols.

Safety Profile
Class-level inference
GHS Warning; H301, H317; no vesicant classification vs. 2-chloroethyl analogs (vesicant)
Absence of vesicant activity reduces handling restrictions
Maintain awareness of acute oral toxicity (H301)
Safety profile GHS classification Toxicity Hazard assessment

(4-Bromophenyl)(3-chloropropyl)sulfane Applications


Orthogonal Functionalization in Medicinal Chemistry

This compound is optimal for medicinal chemistry campaigns requiring site-selective, sequential functionalization of two distinct positions on a common scaffold. The aryl bromide enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) under mild conditions [1], while the terminal alkyl chloride remains intact and available for subsequent nucleophilic substitution with amines, thiols, or alkoxides [2]. This orthogonal reactivity profile eliminates the need for protective group strategies and reduces the number of building blocks required for diversity-oriented synthesis. Procurement should prioritize this compound when library expansion requires independent modification of aryl and alkyl domains from a single intermediate.

γ-Elimination for Cyclopropane Synthesis

Programs targeting cyclopropane-containing scaffolds should select this compound for its demonstrated γ-elimination reactivity with alkali metal amides [3]. The three-carbon spacer between sulfur and chlorine is specifically required for this intramolecular cyclization—2-chloroethyl analogs undergo intermolecular Sₙ2 alkylation instead, while 4-chlorobutyl derivatives follow distinct elimination pathways. This application leverages the unique chain-length-dependent reactivity of chloroalkyl aryl sulfides established in mechanistic studies [4]. The cyclopropane products represent valuable intermediates for agrochemical and pharmaceutical development.

MMP Inhibitor Intermediate Synthesis

Aryl haloalkyl sulfides are documented as valuable intermediates for the synthesis of 3-arylsulfur hydroxamic acids, a class of matrix metalloprotease inhibitors with therapeutic applications in rheumatoid arthritis, osteoarthritis, multiple sclerosis, and oncology [5][6]. The target compound's dual-halogen architecture provides flexibility for SAR exploration—the bromophenyl group enables aryl diversification via cross-coupling, while the chloropropyl chain can be functionalized to modulate linker properties. Procurement for MMP inhibitor programs benefits from the compound's well-defined physical properties (XLogP3-AA = 4.1) that inform pharmacokinetic predictions [7].

Oxidative Chlorination to Sulfones

This sulfide can be converted to the corresponding 3-chloropropyl sulfone via oxidative chlorination—a transformation demonstrated to proceed with high yields for 3-hydroxypropyl and 4-hydroxybutyl alkyl(phenyl) sulfides [8]. The resulting sulfone derivatives possess distinct electronic properties and are valuable intermediates in their own right. The oxidation pathway provides a route to modulate the sulfur oxidation state while preserving both halogen handles, enabling subsequent functionalization of the sulfone scaffold. This application expands the utility of the target compound beyond sulfide-based transformations.

Application
Selection Property
Validation Focus
Orthogonal Functionalization
Dual-halogen orthogonal reactivity
Sequential coupling and substitution efficiency
Cyclopropane Synthesis
C3 chain γ-elimination specificity
Cyclopropane product formation and chain-length dependence
MMP Inhibitor Intermediate Synthesis
Aryl diversification and linker modulation
SAR exploration and intermediate scalability
Oxidative Chlorination to Sulfones
Sulfur oxidation state control
Sulfone formation with halogen retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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